Isocoreopsin

Description

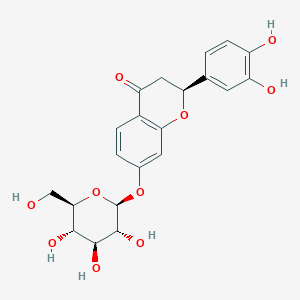

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-8-17-18(26)19(27)20(28)21(31-17)29-10-2-3-11-13(24)7-15(30-16(11)6-10)9-1-4-12(23)14(25)5-9/h1-6,15,17-23,25-28H,7-8H2/t15-,17+,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWENDZQUFCJISN-ZRWXNEIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952727 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30382-18-4 | |

| Record name | Isocoreopsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isocoreopsin: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocoreopsin, a flavanone glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, including anticancer and antioxidant activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution in the plant kingdom, and detailed methodologies for its extraction, isolation, and characterization. Furthermore, this document elucidates the putative signaling pathways through which this compound may exert its biological effects, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound has been identified in a limited number of plant species, primarily within the Fabaceae and Asteraceae families. The principal reported sources are the flowers of Butea monosperma and the plant Sophora alopecuroides.[1][2] While the compound's name suggests a presence in the Coreopsis genus (Asteraceae), direct evidence of its isolation from these species in the reviewed literature is less explicit, though the genus is rich in related flavonoid compounds.[3][4][5][6][7]

Known Botanical Sources

| Plant Species | Family | Plant Part(s) Containing this compound |

| Butea monosperma (Lam.) Taub. | Fabaceae | Flowers[1][2][8][9][10][11] |

| Sophora alopecuroides L. | Fabaceae | Aerial parts, Seeds[12][13][14][15][16] |

Quantitative Data

Quantitative analysis of this compound content in its natural sources is not extensively documented in the available literature. However, a study on the n-butanol extract of Butea monosperma flowers, where this compound is a major constituent, provides some insight into the total flavonoid content.

| Plant Source | Plant Part | Extraction Method | Total Flavonoid Content (of extract) | Notes |

| Butea monosperma | Flowers | n-butanol extraction | High (Isobutrin > this compound > Butrin)[8] | This compound is one of the three major flavonoid compounds in this extract.[8] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and identification of this compound from plant materials, primarily based on protocols described for Butea monosperma flowers.[1][8][9]

Extraction of this compound from Butea monosperma Flowers

-

Plant Material Preparation: Air-dry the flowers of Butea monosperma in the shade and then pulverize them into a coarse powder.

-

Solvent Extraction:

-

Perform an initial extraction with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds.

-

Subsequently, extract the residue with methanol or ethanol to obtain the crude flavonoid extract.

-

-

Fractionation:

-

Suspend the crude methanol/ethanol extract in water.

-

Perform liquid-liquid partitioning with n-butanol. The n-butanol fraction will be enriched with flavonoid glycosides, including this compound.

-

Isolation and Purification of this compound

-

Column Chromatography:

-

Subject the dried n-butanol extract to column chromatography on a silica gel (100-200 mesh) column.

-

Elute the column with a gradient of ethyl acetate and methanol. A typical gradient could be 100% ethyl acetate, followed by increasing concentrations of methanol (e.g., 5%, 10%, 15%, 20% methanol in ethyl acetate).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using reversed-phase HPLC (RP-HPLC).

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used.

-

Detection: UV detector at a wavelength of 280 nm.

-

Collect the peak corresponding to this compound.

-

Structural Characterization

The identification and structural elucidation of this compound can be achieved using various spectroscopic techniques:

-

UV-Visible Spectroscopy: To determine the absorption maxima characteristic of the flavonoid structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI-MS) is commonly used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the complete chemical structure, including the stereochemistry of the glycosidic linkage.

Putative Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its classification as a flavonoid suggests potential involvement in well-established anti-inflammatory and antioxidant pathways.

Proposed Anti-Inflammatory Signaling Pathway (NF-κB Inhibition)

Flavonoids are known to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18][19] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.

References

- 1. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Coreopsis - Wikipedia [en.wikipedia.org]

- 4. 8 Varieties of Coreopsis for Your Flower Garden [thespruce.com]

- 5. plantura.garden [plantura.garden]

- 6. Coreopsis lanceolata (Lanceleaf Coreopsis, Lance-Leaved Coreopsis, Longstalk Coreopsis, Sand Coreopsis, Tickseed) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 7. One moment, please... [piedmontmastergardeners.org]

- 8. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. Sophora alopecuroides L.: An ethnopharmacological, phytochemical, and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Total Alkaloids of Sophora alopecuroides Inhibit Growth and Induce Apoptosis in Human Cervical Tumor HeLa Cells In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sophora alopecuroides L. var. alopecuroides alleviates morphine withdrawal syndrome in mice: involvement of alkaloid fraction and matrine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Isocoreopsin Biosynthesis Pathway in Butea monosperma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isocoreopsin biosynthesis pathway in Butea monosperma, commonly known as the "flame of the forest." this compound, a chalcone glucoside, is a significant bioactive compound found in the vibrant flowers of this plant and is of increasing interest for its potential therapeutic applications. This document outlines the enzymatic steps, intermediate compounds, and regulatory aspects of this pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound and its Significance

Butea monosperma is a rich source of various flavonoids, with its flowers being particularly abundant in chalcones and their glycosides, including butein, butrin, and this compound.[1][2] this compound (butein 7-O-glucoside) has demonstrated notable biological activities, contributing to the medicinal value of the plant. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for harnessing its therapeutic potential in drug discovery and development.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Butea monosperma is a multi-step process that is a branch of the general flavonoid biosynthesis pathway. The pathway commences with the production of a chalcone backbone, followed by hydroxylation and subsequent glucosylation. While the complete pathway has not been elucidated specifically in Butea monosperma, based on extensive research in other plant species, the following sequence of enzymatic reactions is proposed.

Step 1: Chalcone Synthesis

The initial committed step in the flavonoid pathway is the synthesis of a chalcone scaffold, catalyzed by Chalcone Synthase (CHS) . This enzyme performs a sequential condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[1]

Step 2: Formation of Butein

The chalcone intermediate undergoes hydroxylation to form butein (2',3,4,4'-tetrahydroxychalcone). This reaction is catalyzed by a Chalcone 3-Hydroxylase (C3H) , which introduces a hydroxyl group onto the B-ring of the chalcone.[3]

Step 3: Glucosylation of Butein to form this compound

The final step in the biosynthesis of this compound is the glucosylation of butein at the 7-hydroxyl position. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT) , likely a flavonoid 7-O-glucosyltransferase .[4][5] This enzyme transfers a glucose moiety from UDP-glucose to the butein aglycone, forming this compound.

Quantitative Data

The concentration of flavonoids in Butea monosperma can vary depending on factors such as the developmental stage of the flower and environmental conditions. The following tables summarize available quantitative data on flavonoid content.

| Compound | Plant Part | Extraction Solvent | Quantification Method | Concentration | Reference |

| Total Flavonoids | Flowers | n-butanol extract | AlCl₃ colorimetric assay | Data not specified | [6] |

| Total Flavonoids | Leaves | Ethyl acetate extract | HPLC | Presence confirmed | [7] |

| This compound | Flowers | n-butanol extract | HPLC | 50 µg/mL (in cell culture) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Flavonoid Extraction from Butea monosperma Flowers for HPLC Analysis

This protocol is adapted from general methods for flavonoid extraction from plant tissues.[9][10]

Materials:

-

Fresh or lyophilized Butea monosperma flowers

-

Liquid nitrogen

-

80% (v/v) methanol

-

Mortar and pestle or a tissue homogenizer

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC vials

Procedure:

-

Weigh approximately 1 gram of fresh or 0.1 gram of lyophilized flower tissue.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

To the powdered tissue, add 10 mL of 80% methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Sonciate the sample for 30 minutes in a water bath sonicator.

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C until HPLC analysis.

HPLC-UV Quantification of this compound

This protocol outlines a general method for the quantification of this compound using HPLC with UV detection.[10][11]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Based on the UV spectrum of this compound (a chalcone), a wavelength between 340-380 nm would be appropriate.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a stock solution of authentic this compound standard of known concentration in methanol.

-

Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

-

Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared Butea monosperma flower extracts.

-

Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

-

Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Chalcone Synthase (CHS) Enzyme Assay

This protocol is a generalized method for assaying CHS activity from plant tissues.[12][13][14]

Materials:

-

Plant tissue (e.g., young flowers of Butea monosperma)

-

Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 10 mM β-mercaptoethanol.

-

Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.0).

-

Substrates: 4-coumaroyl-CoA and malonyl-CoA.

-

Stop Solution: Acetic acid.

-

Ethyl acetate.

-

Spectrophotometer or HPLC system.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

The reaction mixture should contain assay buffer, a specific concentration of 4-coumaroyl-CoA and malonyl-CoA, and the enzyme extract.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Product Analysis:

-

Extract the reaction products with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the product (naringenin chalcone) by spectrophotometry (measuring absorbance around 370 nm) or by HPLC.

-

Gene Expression Analysis by RT-qPCR

This protocol provides a general workflow for analyzing the expression of genes involved in the this compound biosynthesis pathway.[15][16][17][18]

Materials:

-

Butea monosperma tissue (e.g., flowers at different developmental stages)

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Gene-specific primers for target genes (e.g., CHS, C3H, UGT) and a reference gene (e.g., Actin or Ubiquitin).

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the plant tissue using a suitable kit, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and the diluted cDNA.

-

Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

-

Visualizations

The following diagrams illustrate the proposed this compound biosynthesis pathway and a general experimental workflow for its study.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 4. Characterization of flavonoid 7-O-glucosyltransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC METHOD FOR THE QUANTIFICATION OF SOME ACTIVE FLAVONOIDS IN ETHYL ACETATE EXTRACT OF LEAVES OF BUTEA MONOSPERMA LINN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. troindia.in [troindia.in]

- 10. Determination of flavonoids, phenolic acid and polyalcohol in <i>Butea monosperma</i> and <i>Hedychium coronarium</i> by semi-preparative HPLC Photo Diode Array (PDA) Detector - Arabian Journal of Chemistry [arabjchem.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. scienceopen.com [scienceopen.com]

- 13. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chalcone-Synthase-Encoding RdCHS1 Is Involved in Flavonoid Biosynthesis in Rhododendron delavayi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Transcriptional regulation of flavonoid biosynthesis in nectarine (Prunus persica) by a set of R2R3 MYB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of Isocoreopsin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoreopsin, a flavonoid glycoside also known as Butin-7-O-β-D-glucopyranoside or Flavanocorepsin, is a natural product found in various plant species, including Butea monosperma and Sophora alopecuroides.[1] As a member of the flavonoid family, this compound has garnered interest within the scientific community for its potential biological activities, including anticancer properties.[2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, presenting available data in a structured format to support research and drug development efforts.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is limited in publicly available literature, this guide consolidates computed data and general knowledge of related flavonoid glycosides.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₁₀ | PubChem[1] |

| Molecular Weight | 434.4 g/mol | PubChem[1] |

| CAS Number | 30382-18-4 | PubChem[1] |

| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one | PubChem[1] |

| Topological Polar Surface Area | 166 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 6 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem |

| XLogP3-AA (Computed) | -1.4 | PubChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Solubility: Experimental solubility data for this compound is not readily available. However, based on its structure as a glycoside with multiple hydroxyl groups, it is expected to have some solubility in polar solvents such as water, methanol, ethanol, and DMSO. The glycosidic linkage increases water solubility compared to its aglycone counterpart.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of natural products like this compound.

UV-Visible (UV-Vis) Spectroscopy

Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I (typically 300-400 nm) and Band II (typically 240-280 nm). Band I is associated with the B-ring cinnamoyl system, while Band II corresponds to the A-ring benzoyl system. The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent. For this compound, a dihydroflavonol glycoside, the lack of conjugation in the C-ring between the 2 and 3 positions would likely result in a less intense and slightly blue-shifted Band I compared to a corresponding flavone or flavonol.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl groups) | ~3600-3200 (broad) |

| C-H (aromatic) | ~3100-3000 |

| C-H (aliphatic) | ~3000-2850 |

| C=O (ketone in C-ring) | ~1680-1660 |

| C=C (aromatic) | ~1600-1450 |

| C-O (ethers and alcohols) | ~1300-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules. While a full experimental ¹H and ¹³C NMR dataset for this compound is not available in the searched literature, data for the related compound isoorientin (luteolin-6-C-glucoside) can provide some reference points for the sugar moiety and parts of the flavonoid skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique. The expected exact mass is 434.1213 g/mol .[1] Fragmentation would likely involve the cleavage of the glycosidic bond, resulting in a fragment corresponding to the aglycone (butin) and the glucose moiety.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available. However, standard methodologies for the characterization of flavonoid glycosides can be applied.

Determination of Melting Point

-

Method: Capillary melting point apparatus.

-

Procedure: A small, dry sample of this compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Determination of Solubility

-

Method: Shake-flask method.

-

Procedure: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature for a defined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of this compound in the supernatant is determined using a suitable analytical method, such as HPLC-UV.

Spectroscopic Analysis

-

UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol or ethanol) is prepared at a known concentration. The UV-Vis spectrum is recorded over a range of approximately 200-600 nm using a spectrophotometer.

-

IR Spectroscopy: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer can be used to determine the accurate mass and elemental composition.

Signaling Pathways

While specific studies detailing the signaling pathways directly modulated by this compound are limited, research on structurally similar flavonoids and initial studies on this compound's biological activities suggest potential involvement in key cellular signaling cascades. Flavonoids are known to exert their effects through various mechanisms, including antioxidant activity and modulation of protein kinase and lipid kinase signaling pathways.

Potential Signaling Pathways Influenced by this compound

Based on the known activities of related flavonoids, this compound may influence the following pathways:

-

Nrf2/ARE Pathway: Many flavonoids are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of numerous antioxidant and detoxification enzymes.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Some flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Dysregulation of the PI3K/Akt/mTOR pathway is common in cancer. Several flavonoids have been reported to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

-

MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The anticancer activity of some flavonoids has been linked to their ability to modulate MAPK signaling.

Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the general mechanisms of these pathways that could potentially be modulated by this compound.

Conclusion

This compound is a flavonoid glycoside with potential therapeutic applications. This guide has summarized the currently available physicochemical and spectroscopic information, which is primarily based on computed data and knowledge of similar compounds. Further experimental validation is necessary to fully characterize this compound. The elucidation of its precise mechanism of action and the signaling pathways it modulates will be crucial for its future development as a therapeutic agent. The provided experimental protocols and potential signaling pathway diagrams offer a framework for future research in this area.

References

Isocoreopsin: A Technical Review of Its Biological Activities Beyond Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoreopsin is a flavanone glycoside, a type of flavonoid, found in several medicinal plants, notably in the flowers of Butea monosperma and Coreopsis tinctoria. While much of the research on flavonoids has focused on their anticancer potential, this compound possesses a spectrum of other biological activities that are of significant interest for therapeutic development. This technical guide provides an in-depth overview of the current state of knowledge regarding the non-cancer-related bioactivities of this compound, with a focus on quantitative data, experimental methodologies, and underlying molecular pathways. The information presented herein is intended to serve as a resource for researchers exploring the potential of this compound in drug discovery and development.

Antioxidant Activity

This compound has demonstrated significant free radical scavenging capabilities, a cornerstone of its therapeutic potential. Oxidative stress is implicated in a multitude of pathological conditions, making effective antioxidants valuable pharmacological agents.

Quantitative Data: In Vitro Antioxidant Capacity

The primary evidence for this compound's antioxidant activity comes from in vitro radical scavenging assays. The available quantitative data is summarized below.

| Assay Type | Metric | Result for this compound | Positive Control | Source(s) |

| DPPH Radical Scavenging | EC50 | 10 µg/mL | Not specified in study | [1] |

| Nitric Oxide (NO) Scavenging | % Inhibition | 28% at 10 µg/mL | 44% (Aspirin) at 10 µg/mL | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing antioxidant activity. The protocol below is a generalized procedure.[3]

1.2.1 Materials and Reagents:

-

This compound (test sample)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Positive Control (e.g., Ascorbic Acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer capable of reading at ~517 nm

1.2.2 Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark due to its light sensitivity. The absorbance of this working solution at 517 nm should be approximately 1.0.

-

Preparation of Test Sample: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to determine the EC50 value (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Reaction Setup:

-

In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

-

Prepare a blank for each sample concentration containing 100 µL of the sample dilution and 100 µL of methanol (to account for sample color).

-

Prepare a negative control containing 100 µL of methanol.

-

Add 100 µL of the 0.1 mM DPPH working solution to all sample and control wells (except the sample blanks).

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(A_control - (A_sample - A_blank)) / A_control] * 100

-

Where:

-

A_control is the absorbance of the DPPH solution with methanol.

-

A_sample is the absorbance of the DPPH solution with the this compound sample.

-

A_blank is the absorbance of the this compound sample in methanol.

-

-

-

EC50 Determination: Plot the % inhibition against the concentration of this compound. The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from this curve.

Visualization: DPPH Assay Workflow

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Flavonoids are well-known for their anti-inflammatory properties, and this compound is no exception, though its activity appears to be context-dependent.

Quantitative Data: In Vitro Anti-inflammatory Capacity

Data on the anti-inflammatory activity of this compound is limited. Studies have primarily focused on its effects on cytokine production in activated immune cells.

| Cell Model | Stimulant | Mediator Measured | Result for this compound | Note | Source(s) |

| Human Mast Cells (HMC-1) | PMACI | IL-6 Production | Inhibition observed only at 10 µg/mL | Less potent than Butrin, Isobutrin, and Butein | [2] |

Molecular Mechanisms & Signaling Pathways

While the specific mechanism for this compound is not fully elucidated, related flavonoids isolated from Butea monosperma (Butrin, Isobutrin, and Butein) have been shown to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[2] This involves inhibiting the degradation of IκBα, which prevents the translocation of the p65 subunit of NF-κB to the nucleus. Given the structural similarities, it is plausible that this compound acts through a similar mechanism, although likely with lower potency.

Visualization: NF-κB Signaling Pathway

Experimental Protocol: Inhibition of Cytokine Release in HMC-1 Cells

This protocol is a generalized procedure for measuring the inhibition of IL-6 from stimulated human mast cells.[2][4]

2.4.1 Materials and Reagents:

-

HMC-1 cells

-

Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium) with fetal bovine serum (FBS)

-

Stimulant: Phorbol 12-myristate 13-acetate (PMA) and Calcium Ionophore A23187 (PMACI)

-

This compound (test compound)

-

Phosphate-buffered saline (PBS)

-

IL-6 ELISA Kit

-

24-well cell culture plates

2.4.2 Procedure:

-

Cell Seeding: Seed HMC-1 cells in 24-well plates at a density of approximately 0.5-1 x 106 cells/mL per well and allow them to adhere or stabilize overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

-

Stimulation: Add the stimulating agents (e.g., PMA at 40 nM and A23187 at 1 µM) to the wells to induce an inflammatory response. Include an unstimulated control group.

-

Incubation: Incubate the plates for a specified period (e.g., 8 to 24 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.

-

ELISA: Quantify the concentration of IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions precisely.

-

Data Analysis: Compare the IL-6 concentrations in the supernatants from this compound-treated wells to the stimulated control wells. Calculate the percentage inhibition of IL-6 production for each concentration of this compound.

Other Potential Biological Activities

While quantitative data for this compound is sparse, studies on its source plants and related compounds suggest potential activity in other therapeutic areas. Further research is required to isolate and quantify the specific contribution of this compound to these effects.

Aldose Reductase Inhibition

-

Relevance: Aldose reductase is a key enzyme in the polyol pathway. Under hyperglycemic conditions, its activity leads to the accumulation of sorbitol, contributing to diabetic complications like neuropathy and cataracts. Inhibitors of this enzyme are of high therapeutic interest.

Tyrosinase Inhibition

-

Relevance: Tyrosinase is a key enzyme in melanin synthesis. Its inhibition is a primary strategy for developing skin-lightening agents used in cosmetics and for treating hyperpigmentation disorders.

-

Evidence: Extracts from Butea monosperma and Coreopsis tinctoria, which contain this compound, have been shown to inhibit tyrosinase.[7][8] However, direct studies quantifying the tyrosinase inhibitory activity of isolated this compound are needed.

Hepatoprotective and Neuroprotective Effects

-

Relevance: The antioxidant and anti-inflammatory properties of flavonoids often confer protective effects on vital organs like the liver and brain.

-

Evidence: Extracts of Coreopsis tinctoria have demonstrated hepatoprotective and neuroprotective activities in various models.[9][10][11] Given that this compound is a constituent of these extracts, it may contribute to these effects, but its specific role has not yet been isolated or quantified.[12]

Conclusion and Future Directions

This compound is a flavonoid with confirmed antioxidant and potential anti-inflammatory properties. The available quantitative data, particularly its DPPH scavenging activity (EC50 of 10 µg/mL), establishes its potency as a free radical scavenger. Its anti-inflammatory effects, however, appear less potent than those of structurally related flavonoids, warranting further investigation into its mechanisms of action.

The primary limitation in the current understanding of this compound is the lack of specific data for activities beyond antioxidant and anti-inflammatory effects. While its presence in hepatoprotective and neuroprotective plant extracts is promising, future research must focus on isolating this compound and evaluating its efficacy and potency in relevant in vitro and in vivo models for aldose reductase inhibition, tyrosinase inhibition, and organ protection. Such studies are critical to fully unlock the therapeutic potential of this natural compound.

References

- 1. Tyrosinase assay [bio-protocol.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. Regulation of IL-1-induced selective IL-6 release from human mast cells and inhibition by quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijsr.in [ijsr.in]

- 7. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 8. 3.7. Nitric Oxide Radical Scavenging Assay [bio-protocol.org]

- 9. 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay) [bio-protocol.org]

- 10. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Method for isolating tight-binding inhibitors of rat lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocoreopsin: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocoreopsin, a flavonoid glycoside isolated from the flowers of Butea monosperma, has emerged as a promising natural compound with significant anticancer potential. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. While direct research on this compound's molecular pathways is in its early stages, this document synthesizes the available data and extrapolates potential mechanisms based on the activities of structurally similar flavonoids. The guide details its effects on cell viability, and outlines the putative signaling pathways involved in apoptosis and cell cycle arrest. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, are well-recognized for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a chalcone glucoside, has demonstrated notable cytotoxic effects against various cancer cell lines, particularly colorectal and liver cancer. This guide aims to consolidate the existing knowledge on this compound and provide a framework for future investigations into its therapeutic potential.

Effects on Cancer Cell Viability

This compound has been shown to significantly inhibit the proliferation of human cancer cell lines in a dose-dependent manner.

Quantitative Data on Cell Viability

The half-maximal inhibitory concentration (IC50) values of this compound have been determined for several cancer cell lines, highlighting its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HT-29 | Colorectal Cancer | 50 | |

| HepG2 | Liver Cancer | 100 |

Proposed Molecular Mechanisms of Action

Based on preliminary findings and the known mechanisms of structurally related flavonoids, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest, likely mediated by the modulation of key signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Flavonoids similar in structure to this compound are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Key Proteins in this compound-Induced Apoptosis (Hypothesized):

-

Bcl-2 Family: this compound is predicted to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.

-

Caspases: The activation of executioner caspases, particularly caspase-3, is a hallmark of apoptosis. This compound is expected to lead to the cleavage and activation of pro-caspase-3.

Figure 1: Hypothesized Intrinsic Apoptosis Pathway Induced by this compound.

Induction of Cell Cycle Arrest

In addition to apoptosis, this compound may halt the proliferation of cancer cells by inducing cell cycle arrest. Many flavonoids are known to arrest the cell cycle at the G2/M phase, preventing cells from entering mitosis. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.

Isocoreopsin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocoreopsin, a flavonoid glycoside also known as butein-7-O-β-D-glucopyranoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the history of its discovery, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and interactions with cellular signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visually represented using Graphviz diagrams.

Introduction

This compound is a dihydroflavone that has been identified in a variety of plant species, notably from the flowers of Butea monosperma and various Coreopsis species. As a member of the flavonoid family, this compound exhibits a range of biological activities, including antioxidant and anticancer properties, making it a compound of interest for further investigation in drug discovery and development. This document serves as a technical resource, consolidating the current knowledge on this compound to facilitate future research.

History of Discovery

The history of this compound is intertwined with the broader exploration of flavonoids in plants. While the exact first isolation of this compound is not definitively documented in the readily available literature, early studies on the chemical constituents of Butea monosperma and Coreopsis species laid the groundwork for its identification. The compound is synonymous with butein-7-O-glucoside. Research by Puri and Seshadri in the mid-1950s on anthoxanthins from Butea monosperma led to the isolation of related flavonoid glycosides, contributing to the understanding of this class of compounds[1]. Later, more definitive structural elucidation and characterization were made possible with the advancement of spectroscopic techniques. A significant contribution to the modern understanding of this compound's isolation and bioactivity comes from the work of Subramaniyan and colleagues, who isolated and characterized the compound from Butea monosperma flowers and investigated its anticancer properties[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its extraction, purification, and formulation.

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C₂₁H₂₂O₁₀ |

| Molecular Weight | 434.4 g/mol |

| CAS Number | 30382-18-4 |

| Appearance | Yellowish powder |

| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2,3-dihydro-4H-chromen-4-one |

| Synonyms | Butein-7-O-β-D-glucopyranoside, Butin-7-O-b-D-glucopyranoside, Flavanocorepsin |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a composite methodology based on established procedures, particularly from the work on Butea monosperma flowers[2].

Extraction

-

Plant Material Preparation: Air-dry the flowers of Butea monosperma in the shade and grind them into a coarse powder.

-

Solvent Extraction:

-

Perform a sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like n-hexane to remove lipids and waxes.

-

Follow with an extraction using a more polar solvent such as methanol or ethanol to extract the flavonoid glycosides. Maceration or Soxhlet extraction can be employed.

-

The resulting extract is then concentrated under reduced pressure.

-

-

Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. This compound is typically enriched in the n-butanol fraction.

Purification

A multi-step chromatographic approach is necessary to achieve high purity of this compound.

-

Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography over a silica gel (60-120 mesh) column.

-

A gradient elution is performed using a solvent system such as chloroform-methanol or ethyl acetate-methanol, with an increasing proportion of the more polar solvent.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved using preparative reverse-phase HPLC (RP-HPLC).

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) is a common mobile phase.

-

Detection: UV detection at a wavelength of around 280 nm is suitable for flavonoids.

-

The fraction corresponding to the this compound peak is collected and lyophilized to obtain the pure compound.

-

A generalized workflow for the isolation and purification of this compound is depicted in the following diagram.

Characterization

The structure of the isolated this compound should be confirmed using modern spectroscopic techniques:

-

UV-Visible Spectroscopy: To determine the absorption maxima characteristic of the flavanone structure.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the complete structural elucidation of the molecule.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, with its anticancer properties being the most studied.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of this compound [2]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HT-29 | Human Colon Cancer | 50 |

| HepG2 | Human Liver Cancer | 100 |

These studies indicate that this compound has a promising potential as a chemotherapeutic agent, particularly for colorectal cancer[2].

Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, flavonoids with similar structures are known to modulate key cellular signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: The NF-κB signaling cascade is a critical regulator of the inflammatory response and cell survival. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells[4][5]. It is hypothesized that this compound may exert its anti-inflammatory and anticancer effects through the inhibition of this pathway.

-

MAPK Pathway: The MAPK signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain polyphenols have been found to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells[6][7]. The potential of this compound to interact with components of the MAPK cascade, such as ERK, JNK, and p38, warrants further investigation.

Future Directions

While significant progress has been made in understanding the isolation and basic bioactivity of this compound, several areas require further exploration:

-

Optimization of Isolation: Development of more efficient and scalable purification protocols.

-

Mechanism of Action: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to identify key structural features for enhanced bioactivity.

Conclusion

This compound is a promising natural product with demonstrated anticancer activity. This technical guide provides a foundational resource for researchers interested in further exploring its therapeutic potential. The detailed methodologies and compiled data herein are intended to streamline future research efforts and accelerate the translation of this promising compound from the laboratory to potential clinical applications.

References

- 1. Survey of anthoxanthins. Part IX. Isolation and constitution of palasitrin - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Butea monosperma as a collective phytomedicine and environmentally sustainable, conservative, and beneficial plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C21H22O10 | CID 193124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Isocoreopsin and Related Flavonoids for Researchers and Drug Development Professionals

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities. Among them, chalcones and aurones represent important subgroups with significant therapeutic potential. This compound, a chalcone, and its related flavonoids like the aurone leptosidin and the flavanone marein, are primarily found in plants of the Coreopsis and Butea genera.[1][2][3] These compounds have garnered considerable interest in the scientific community for their antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comprehensive review of the literature on this compound and its related compounds, focusing on their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

Biological Activities and Quantitative Data

The biological efficacy of this compound and related flavonoids has been demonstrated across various experimental models. Their activities are often quantified by metrics such as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀).

Anticancer and Chemosensitizing Activity

This compound has shown direct antiproliferative effects on cancer cell lines.[1] Furthermore, its structural relative, marein, exhibits a potent ability to sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents.[2] This is achieved by inhibiting the function of ATP-binding cassette (ABC) transporters like ABCG2, which are responsible for pumping drugs out of cancer cells.[2]

Table 1: Quantitative Anticancer and Chemosensitizing Data

| Compound | Activity Type | Cell Line(s) | Concentration/IC₅₀ | Duration | Reference |

|---|---|---|---|---|---|

| This compound | Antiproliferative | HT-29, HepG2 | 50-750 µg/mL | 48 h | [1] |

| Marein | Chemosensitization | ABCG2-overexpressing | Not specified | Not specified |[2] |

Antioxidant Activity

A key feature of these flavonoids is their ability to scavenge free radicals, which contributes to their protective effects against oxidative stress-related diseases. The antioxidant capacity is commonly measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Quantitative Antioxidant Activity Data

| Compound | Assay | EC₅₀/IC₅₀ Value | Reference |

|---|---|---|---|

| This compound | DPPH Radical Scavenging | 10 µg/mL | [1] |

| Leptosidin | Antioxidant Activity | Data not specified | [4] |

| Marein | Antioxidant (ROS reduction) | Data not specified |[5] |

Anti-inflammatory Activity

Inflammation is a critical process in many diseases. Flavonoids like leptosidin have demonstrated the ability to suppress inflammatory responses by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Table 3: Quantitative Anti-inflammatory Activity Data

| Compound | Activity Type | Cell Line | Key Findings | Reference |

|---|

| Leptosidin | NO Formation Suppression | LPS-stimulated RAW 264.7 | Suppressed NO formation, decreased iNOS and COX-2 expression |[4] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound and related flavonoids are underpinned by their interaction with various cellular signaling pathways.

Chemosensitization via ABCG2 Inhibition

Marein enhances the efficacy of chemotherapy in resistant cancers by directly interacting with the ABCG2 transporter. It competitively binds to a critical amino acid residue (F439), inhibiting the transporter's ability to efflux chemotherapeutic drugs, thereby increasing their intracellular concentration and cytotoxicity.[2]

Antioxidant and Metabolic Regulation via SIRT1/Nrf2 Pathway

Marein has been shown to protect against oxidative stress and lipid accumulation in liver cells by activating the SIRT1/Nrf2 signaling pathway.[5] Activation of SIRT1 leads to the deacetylation and subsequent activation of Nrf2, a transcription factor that upregulates the expression of numerous antioxidant genes, including those for superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[5] This cascade helps to reduce reactive oxygen species (ROS) and malondialdehyde (MDA) levels, mitigating cellular damage.[5]

Anti-inflammatory Action via NF-κB Inhibition

A common mechanism for the anti-inflammatory effects of flavonoids is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus.[6] In the nucleus, it promotes the transcription of pro-inflammatory genes, including iNOS and COX-2.[6] Flavonoids can prevent the degradation of IκBα, thereby blocking NF-κB activation and subsequent inflammation.[6]

Apoptosis Induction via MAPK Signaling

The flavonoid isoorientin induces apoptosis in human hepatoblastoma (HepG2) cells by modulating the mitogen-activated protein kinase (MAPK) signaling pathways.[7] It causes cell death by inactivating the pro-survival ERK1/2 kinase while activating the pro-apoptotic JNK and p38 kinases.[7] This shift in MAPK signaling initiates the mitochondrial apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio and the release of cytochrome c.[7] The generation of ROS appears to be an upstream event that triggers these changes in the MAPK pathway.[7]

Experimental Protocols

The study of flavonoids involves a range of standard experimental procedures. Below are detailed methodologies for key assays cited in the literature.

General Flavonoid Extraction and Isolation

A general workflow is employed to obtain pure flavonoids from plant sources for analysis.[8][9]

Protocol: DPPH Radical Scavenging Assay

This method assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.[10][11]

-

Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Sample Preparation : Dissolve the test compound (e.g., this compound) in methanol to create a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL). Ascorbic acid or quercetin can be used as a positive control.

-

Reaction : In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at 517 nm using a microplate reader. The reduction of the DPPH radical is observed as a color change from violet to yellow.

-

Calculation : Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

EC₅₀ Determination : Plot the scavenging percentage against the sample concentration and determine the EC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[12]

-

Cell Seeding : Seed cells (e.g., HT-29 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition : After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation : Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Crystal Solubilization : Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculation : Express the results as a percentage of cell viability relative to the untreated control. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Protocol: Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.[5]

-

Protein Extraction : Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-p-ERK, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Conclusion and Future Perspectives

This compound and its related flavonoids, including marein and leptosidin, are promising natural compounds with a spectrum of pharmacological activities. Their mechanisms of action, which involve the modulation of key cellular signaling pathways such as NF-κB, Nrf2, and MAPK, highlight their potential for development as therapeutic agents for cancer, inflammatory diseases, and conditions associated with oxidative stress. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals. Future research should focus on in vivo validation of these findings, exploring the pharmacokinetics and safety profiles of these compounds, and optimizing their structures to enhance potency and specificity for clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Marein, a novel natural product for restoring chemo-sensitivity to cancer cells through competitive inhibition of ABCG2 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leptosidin - Wikipedia [en.wikipedia.org]

- 4. Aurones and Flavonols from Coreopsis lanceolata L. Flowers and Their Anti-Oxidant, Pro-Inflammatory Inhibition Effects, and Recovery Effects on Alloxan-Induced Pancreatic Islets in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marein from Coreopsis tinctoria Nutt. alleviates oxidative stress and lipid accumulation via SIRT1/Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Isocoreopsin: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoreopsin, a flavonoid glycoside also known as flavanocoreopsin and butein-7-O-β-D-glucopyranoside, is a natural compound found in various medicinal plants, including Butea monosperma and Coreopsis species. Emerging research has highlighted its potential as a therapeutic agent, demonstrating significant antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Therapeutic Potential and Molecular Targets

This compound exerts its biological effects through a multi-targeted approach, influencing key cellular processes involved in the pathogenesis of various diseases. Its primary therapeutic potential lies in its antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

This compound has demonstrated direct radical scavenging capabilities. The primary mechanism of its antioxidant action is through the donation of a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress.

Quantitative Data: Antioxidant Activity

| Assay | Parameter | Value | Cell Line/System | Reference |

| DPPH Radical Scavenging | EC₅₀ | 10 µg/mL | Cell-free | [1] |

Anti-inflammatory Activity

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways and inhibiting the expression and activity of pro-inflammatory enzymes. The primary targets in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response. Inhibition of these pathways leads to the downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in cancer cells.[1] It has shown antiproliferative activity against human colorectal carcinoma (HT-29) and human liver cancer (HepG2) cell lines.[1] The underlying mechanisms likely involve the modulation of signaling pathways that control cell survival and proliferation, such as the MAPK pathway.

Quantitative Data: Anticancer Activity

| Assay | Cell Line | Concentration | Effect | Reference |

| Antiproliferative Activity | HT-29 | 50-750 µg/mL | Inhibition of cell proliferation | [1] |

| Antiproliferative Activity | HepG2 | 50-750 µg/mL | Inhibition of cell proliferation | [1] |

Signaling Pathways Modulated by this compound (and Related Flavonoids)

The therapeutic effects of this compound are intricately linked to its ability to modulate key intracellular signaling cascades. Based on studies of this compound and structurally similar flavonoids like isoorientin, the NF-κB and MAPK pathways are central to its mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. This compound is hypothesized to inhibit this pathway, preventing NF-κB activation and subsequent inflammatory responses.

References

Isocoreopsin: A Technical Guide to its Antioxidant and Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocoreopsin, a flavonoid glycoside, has garnered interest within the scientific community for its potential antioxidant properties. As a member of the flavonoid family, it is structurally poised to act as a scavenger of free radicals and a modulator of cellular oxidative stress responses. This technical guide provides a comprehensive overview of the available scientific data on the antioxidant and radical scavenging activity of this compound and structurally related compounds. Due to the limited availability of direct quantitative data for this compound, this document also includes information on extracts from its primary plant source, Coreopsis tinctoria, and closely related flavonoids to provide a broader context for its potential bioactivity.

Quantitative Antioxidant & Radical Scavenging Activity

Direct quantitative data for the antioxidant activity of isolated this compound is limited in the current scientific literature. However, studies on the extracts of Coreopsis tinctoria, a plant rich in this compound and other flavonoids, and on structurally similar compounds provide valuable insights into its potential efficacy. The following table summarizes the available data, primarily focusing on the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in various antioxidant assays.

| Substance | Assay | IC50 / EC50 (µg/mL) | IC50 / EC50 (µM) | Reference Compound | Reference IC50 / EC50 |

| Coreopsis tinctoria Flowering Tops (CTFT) Extract | DPPH | 93.29 | - | Rutin | 42.43 µg/mL |

| Coreopsis tinctoria Flowering Tops (CTFT) Extract | ABTS | 46.29 | - | Rutin | 132.47 µg/mL |

| Coreopsis tinctoria Flowering Tops (CTFT) Extract | Hydroxyl Radical | 66.17 | - | Rutin | 122.25 µg/mL |

| Okanin (from C. tinctoria) | DPPH | - | 3.35 ± 0.45 | - | - |

| Isookanin (from C. tinctoria) | DPPH | - | 7.9 ± 0.53 | - | - |

| Maritimetin (from C. tinctoria) | DPPH | - | 4.12 ± 0.21 | - | - |

| Isoliquiritigenin (from C. tinctoria) | DPPH | - | 9.6 ± 2.32 | - | - |

| Taxifolin (from C. tinctoria) | DPPH | - | 6.2 ± 0.43 | - | - |

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant and radical scavenging assays frequently used to evaluate compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is measured spectrophotometrically at approximately 517 nm.

Detailed Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Sample Preparation: this compound or the test extract is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

-

Reaction Mixture: In a microplate well or a cuvette, a fixed volume of the DPPH solution is mixed with various concentrations of the sample solution. A control containing the solvent instead of the sample is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The pre-formed blue-green ABTS•+ is then reduced by an antioxidant, and the decrease in absorbance is measured at approximately 734 nm.

Detailed Protocol:

-